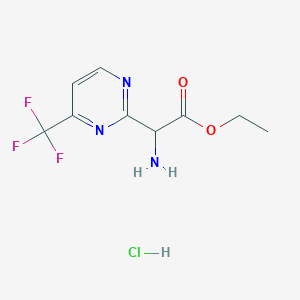

Ethyl 2-amino-2-(4-(trifluoromethyl)pyrimidin-2-yl)acetate hydrochloride

Description

Ethyl 2-amino-2-(4-(trifluoromethyl)pyrimidin-2-yl)acetate hydrochloride (molecular formula: C₉H₁₁ClF₃N₃O₂, molecular weight: 285.66 g/mol) is a pyrimidine-derived compound featuring a trifluoromethyl (-CF₃) substituent at the 4-position of the pyrimidine ring. The molecule includes an ethyl ester group and an amino-functionalized acetate backbone, stabilized as a hydrochloride salt to enhance solubility and crystallinity . This compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive pyrimidine derivatives, which are commonly employed in antiviral, anticancer, and kinase-inhibitor drug discovery.

Properties

Molecular Formula |

C9H11ClF3N3O2 |

|---|---|

Molecular Weight |

285.65 g/mol |

IUPAC Name |

ethyl 2-amino-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetate;hydrochloride |

InChI |

InChI=1S/C9H10F3N3O2.ClH/c1-2-17-8(16)6(13)7-14-4-3-5(15-7)9(10,11)12;/h3-4,6H,2,13H2,1H3;1H |

InChI Key |

PGEJJMNJEOVLLL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=NC=CC(=N1)C(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 2-amino-2-(4-(trifluoromethyl)pyrimidin-2-yl)acetate hydrochloride typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

Amino Group Addition: The amino group is introduced through nucleophilic substitution reactions.

Esterification: The ethyl ester group is introduced through esterification reactions using ethanol and acid catalysts.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 2-amino-2-(4-(trifluoromethyl)pyrimidin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, leading to the formation of various substituted derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-amino-2-(4-(trifluoromethyl)pyrimidin-2-yl)acetate hydrochloride has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential anticancer, antiviral, and antimicrobial activities.

Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.

Chemical Biology: The compound is employed in chemical biology research to study its interactions with biological macromolecules such as proteins and nucleic acids.

Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(4-(trifluoromethyl)pyrimidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication, thereby exerting its anticancer or antiviral effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Molecular Data of this compound and Selected Analogs

Key Comparative Observations

Core Heterocycle Differences: The target compound features a pyrimidine ring with a CF₃ group, which enhances electron-withdrawing effects and metabolic stability compared to pyridine analogs (e.g., Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride) . Pyrimidines generally exhibit stronger hydrogen-bonding interactions with biological targets due to their dual nitrogen atoms.

Substituent Effects: The trifluoromethyl group in the target compound increases steric bulk and hydrophobicity relative to non-fluorinated or mono-fluorinated analogs. This may improve membrane permeability but could also reduce aqueous solubility. Ethyl ester vs. methyl ester: Ethyl esters typically exhibit slower hydrolysis rates in vivo, prolonging drug half-life compared to methyl esters .

Biological Relevance: Pyrimidine-based compounds (e.g., the target molecule) are frequently used in kinase inhibitors due to their ability to mimic ATP’s adenine moiety. In contrast, tetrahydroisoquinoline derivatives (e.g., Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride) are more common in neurotransmitter-targeted therapies .

Synthetic Accessibility :

- The target compound’s synthesis involves pyrimidine ring functionalization, which is more complex than the alkylation or esterification steps required for simpler phenyl or pyridine derivatives .

Biological Activity

Ethyl 2-amino-2-(4-(trifluoromethyl)pyrimidin-2-yl)acetate hydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry due to its significant biological activity. This compound, classified as a pyrimidine derivative, exhibits unique structural features that enhance its reactivity and interactions with biological systems. This article explores its biological activity, including its mechanisms, applications, and relevant case studies.

Structural Characteristics

The compound has a molecular formula of and a molecular weight of approximately 285.65 g/mol. The presence of the trifluoromethyl group attached to the pyrimidine ring significantly influences its lipophilicity and bioactivity, making it a valuable candidate for drug development.

Mechanisms of Biological Activity

This compound interacts with various biological targets, leading to diverse pharmacological effects:

- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds exhibit antibacterial properties against Gram-positive bacteria. For instance, compounds structurally related to this compound have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against several strains including Staphylococcus aureus and Streptococcus pneumoniae .

- Anticancer Properties : The compound has been evaluated for its effects on cancer cell lines. Research indicates that it may inhibit cell proliferation in specific cancer types, such as triple-negative breast cancer (TNBC), showing an IC50 value of 0.126 μM against MDA-MB-231 cells . Furthermore, it has been observed to inhibit lung metastasis in animal models.

- Antiviral Activity : Some derivatives have shown promising antiviral effects against influenza viruses, with notable reductions in viral load in infected mice . The mechanism involves direct inhibition of viral replication.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Study on Antibacterial Activity : A recent study evaluated various pyrimidine derivatives for their antibacterial efficacy. Compounds with similar structures exhibited significant activity against multiple bacterial strains, underscoring the potential of this class of compounds in developing new antibiotics .

- Anticancer Research : In vivo studies demonstrated that certain pyrimidine derivatives could inhibit tumor growth and metastasis in mouse models, indicating their therapeutic potential in oncology .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Ethyl 2-amino-3-(4-(trifluoromethyl)pyrimidin-2-yl)acetate | C9H11F3N3O2 | Different position of amino group | Antimicrobial |

| Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate | C12H13Cl2N3O2 | Contains dichloro substitution | Anticancer |

| Ethyl 2-(6-Amino-2,3-dichlorobenzylamino)acetate Hydrochloride | C11H14Cl2N2O2 | Features dichloro benzene ring | Antiviral |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.